

### A Head-to-Head Comparison of Reviparin and Enoxaparin for Thromboprophylaxis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of reviparin and enoxaparin, two low-molecular-weight heparins (LMWHs), based on available clinical and pharmacokinetic data. The information is intended to assist researchers and drug development professionals in understanding the relative performance of these two anticoagulants.

### **Executive Summary**

Reviparin and enoxaparin have demonstrated comparable efficacy in the prevention of venous thromboembolism (VTE) following major orthopedic surgery.[1] Clinical trials indicate similar rates of deep vein thrombosis (DVT) and proximal DVT between the two agents. While efficacy is equivalent, some studies suggest a potential for reviparin to be associated with a better safety profile concerning minor bleeding events like hematomas.[1] Pharmacokinetic and pharmacodynamic studies in healthy volunteers reveal subtle but statistically significant differences in their anti-Factor Xa and anti-thrombin activities.[2][3]

# Data Presentation Clinical Efficacy in VTE Prophylaxis Following Total Hip Replacement

A prospective, double-blind, double-dummy study involving 498 patients undergoing total hip replacement provides key comparative efficacy data.[1]



| Efficacy Endpoint                   | Reviparin (4200 IU anti-Xa) | Enoxaparin (40mg, ~4000<br>IU anti-Xa) |
|-------------------------------------|-----------------------------|----------------------------------------|
| Per Protocol Analysis (n=416)       |                             |                                        |
| Total DVT                           | 10% (21/211)                | 9% (18/205)                            |
| Proximal DVT                        | 6%                          | 6%                                     |
| Intent-to-Treat Analysis<br>(n=460) |                             |                                        |
| Total DVT                           | 12% (27/230)                | 10% (22/230)                           |
| Proximal DVT                        | 6%                          | 6%                                     |

# Clinical Safety in VTE Prophylaxis Following Total Hip Replacement

The same study also reported on the safety profiles of the two LMWHs.[1]

| Safety Endpoint                       | Reviparin         | Enoxaparin       |
|---------------------------------------|-------------------|------------------|
| Major Bleeding Complications          | 1 patient         | 2 patients       |
| Hematomas and Bruising                | Fewer occurrences | More occurrences |
| Peri- and Postoperative Blood<br>Loss | Similar           | Similar          |
| Blood Transfusions                    | Similar           | Similar          |

# Pharmacokinetic and Pharmacodynamic Comparison in Healthy Volunteers

A single-dose, randomized, cross-over study in 10 healthy volunteers compared the biological activities of reviparin and enoxaparin.[2][3]



| Parameter                             | Reviparin (4250<br>anti-Xa IU) | Enoxaparin (40 mg)        | Statistical<br>Significance |
|---------------------------------------|--------------------------------|---------------------------|-----------------------------|
| Anti-Xa Activity                      |                                |                           |                             |
| Amax (IU/mL)                          | Slightly lower                 | Slightly higher           | Significant                 |
| AUC(0, 24h) (IU/mLh)                  | Slightly lower                 | Slightly higher           | Significant                 |
| tmax (h)                              | No significant difference      | No significant difference | NS                          |
| t1/2 (h)                              | 2.7 ± 0.7                      | 3.5 ± 0.9                 | NS                          |
| Anti-thrombin (Anti-<br>IIa) Activity |                                |                           |                             |
| Amax (IU/mL)                          | Slightly lower                 | Slightly higher           | Significant                 |
| AUC(0, 24h) (IU/mLh)                  | No significant difference      | No significant difference | NS                          |
| Thrombin Generation                   |                                |                           |                             |
| Thrombin Potential at<br>Peak (UA)    | 367 ± 53                       | 305 ± 48                  | P < 0.05                    |

### **Experimental Protocols**

# Prophylaxis of Postoperative Venous Thromboembolism after Elective Hip Surgery

This study was a prospective, double-blind, double-dummy, randomized controlled trial.[1]

- Patient Population: 498 patients undergoing total hip replacement surgery.
- Intervention: Patients were randomly assigned to receive either reviparin (4200 IU anti-Xa) or enoxaparin (40mg, approximately 4000 IU anti-Xa). To maintain blinding in the doubledummy design, patients in the reviparin group also received a placebo injection resembling the enoxaparin syringe, and patients in the enoxaparin group received a placebo injection resembling the reviparin syringe.



- Dosing Regimen: The first dose of the assigned drug was administered preoperatively.
- Primary Efficacy Endpoint: The primary measure of effectiveness was the incidence of venographically confirmed DVT.
- Primary Safety Endpoint: The primary safety outcome was the occurrence of clinically important bleeding during the study treatment.

## Comparison of Biological Activities in Healthy Volunteers

This was a single-dose, randomized, cross-over study.[2][3]

- Participants: 10 healthy volunteers.
- Study Design: In a cross-over design, each volunteer received a single subcutaneous dose of both reviparin (4250 anti-Xa IU) and enoxaparin (40 mg) at different times, with a washout period between the two administrations.
- Pharmacokinetic and Pharmacodynamic Assessments: Blood samples were collected over a 24-hour period to measure plasma anti-Xa and anti-thrombin (anti-IIa) activities. Thrombin generation was also assessed. Key parameters calculated included maximum plasma concentration (Amax), area under the concentration-time curve (AUC), time to maximum concentration (tmax), and elimination half-life (t1/2).

#### **Mandatory Visualizations**





Click to download full resolution via product page

Caption: Mechanism of action of LMWHs in the coagulation cascade.



Click to download full resolution via product page



Caption: Workflow of a double-dummy clinical trial.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Comparison of two low-molecular-weight heparins for the prevention of postoperative venous thromboembolism after elective hip surgery. Reviparin Study Group PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of biological activities of two low molecular weight heparins in 10 healthy volunteers PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of biological activities of two low molecular weight heparins in 10 healthy volunteers PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Reviparin and Enoxaparin for Thromboprophylaxis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7824994#head-to-head-studies-of-reviparin-and-enoxaparin]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com